

An In-depth Technical Guide to Methyl 3-(4-formylphenoxy)benzoate

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Compound of Interest

Compound Name: Methyl 3-(4-formylphenoxy)benzoate

CAS No.: 103561-09-7

Cat. No.: B018497

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **Methyl 3-(4-formylphenoxy)benzoate** is a versatile bifunctional molecule that serves as a key building block in organic synthesis. Its structure, featuring a diaryl ether linkage with both an aldehyde and a methyl ester functional group, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, state-of-the-art synthesis protocols, detailed characterization methods, and known applications, with a particular focus on its relevance to drug discovery and materials science.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundational step for any scientific investigation. The designation "**Methyl 3-(4-formylphenoxy)benzoate**" precisely describes a molecule where a 4-formylphenoxy group is attached to the 3-position of a methyl benzoate ring.

IUPAC Name: **Methyl 3-(4-formylphenoxy)benzoate**

This name is derived by treating methyl benzoate as the parent structure, with the "4-formylphenoxy" group acting as a substituent at the third carbon atom of the benzene ring.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source(s)
CAS Number	937601-98-4	[1]
Molecular Formula	C ₁₅ H ₁₂ O ₄	
Molecular Weight	256.26 g/mol	
Canonical SMILES	<chem>COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C=O</chem>	
InChIKey	SVESMWAUWYDHSK-UHFFFAOYSA-N	
Appearance	White to off-white solid (typical)	
Purity	Typically >95%	
Storage	Store in a cool, dry place away from light	[2]

Synthesis and Mechanistic Considerations

The core structural feature of **Methyl 3-(4-formylphenoxy)benzoate** is the diaryl ether bond (C-O-C). The formation of this bond is a cornerstone of synthetic organic chemistry, with two primary, historically significant methods being the Williamson ether synthesis and the Ullmann condensation.

Synthetic Strategy: The Ullmann Condensation

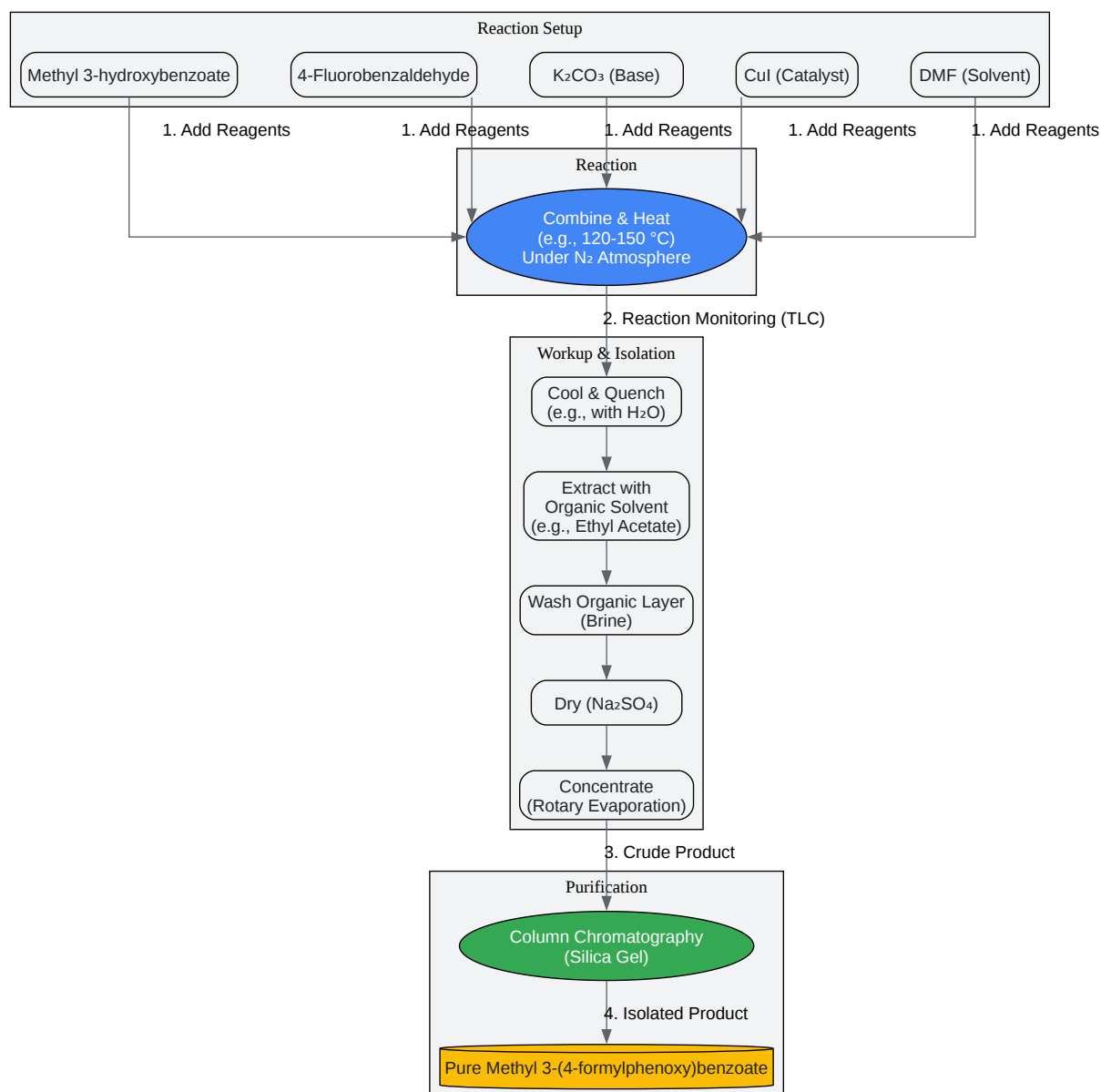
The Ullmann condensation, first reported in 1905, is a classical and robust method for forming diaryl ethers.[3][4] It typically involves the copper-catalyzed reaction between an aryl halide and a phenol (or its corresponding phenoxide salt).[3][5] For the synthesis of **Methyl 3-(4-formylphenoxy)benzoate**, this translates to the coupling of Methyl 3-hydroxybenzoate with 4-fluorobenzaldehyde or 4-chlorobenzonitrile followed by reduction and hydrolysis.

Causality in Experimental Design:

- **Choice of Reactants:** Methyl 3-hydroxybenzoate provides the methyl ester portion and the phenolic hydroxyl for coupling. 4-Fluorobenzaldehyde is often chosen as the aryl halide partner because the fluorine atom is a good leaving group in nucleophilic aromatic substitution, activated by the electron-withdrawing aldehyde group.
- **Catalyst:** Copper (I) salts, such as CuI or CuBr, are classic catalysts for the Ullmann reaction.^[6] Modern iterations may use catalytic amounts of copper with specific ligands to improve yields and lower reaction temperatures.^[4]
- **Base:** A base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) is essential. Its primary role is to deprotonate the phenolic hydroxyl group of Methyl 3-hydroxybenzoate, forming the more nucleophilic phenoxide ion required for the reaction.
- **Solvent:** High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to ensure the reactants remain in solution at the elevated temperatures required for the reaction.^[7]

Visualized Synthesis Workflow

The following diagram outlines the logical flow for the synthesis and purification of **Methyl 3-(4-formylphenoxy)benzoate** via an Ullmann-type condensation.



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Caption: Ullmann Condensation Workflow for Synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- **Reagent Preparation:** To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add Methyl 3-hydroxybenzoate (1.0 eq.), 4-fluorobenzaldehyde (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
- **Solvent Addition:** Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
- **Reaction:** Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
- **Workup:** Cool the mixture to room temperature and pour it into a beaker of cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Final Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield **Methyl 3-(4-formylphenoxy)benzoate** as a solid.
- **Characterization:** Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Spectroscopic Characterization

Validation of the molecular structure is paramount. The key functional groups—the methyl ester, the aldehyde, and the substituted aromatic rings—give rise to a distinct spectroscopic signature.

Table 2: Expected Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	Aldehyde proton (-CHO)	~9.9 ppm (singlet)
Aromatic protons	~7.0 - 8.0 ppm (multiplets)	
Methyl ester protons (-OCH ₃)	~3.9 ppm (singlet)	
¹³ C NMR	Aldehyde carbonyl (C=O)	~191 ppm
Ester carbonyl (C=O)	~166 ppm	
Aromatic carbons	~118 - 163 ppm	
Methyl ester carbon (-OCH ₃)	~52 ppm	
FT-IR	Aldehyde C=O stretch	~1700 cm ⁻¹
Ester C=O stretch	~1720 cm ⁻¹	
C-O-C (ether) stretch	~1240 cm ⁻¹ (asymmetric)	

Note: Exact values may vary depending on the solvent and instrument used.

Applications in Research and Development

The dual functionality of **Methyl 3-(4-formylphenoxy)benzoate** makes it a highly valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Role as a Synthetic Building Block

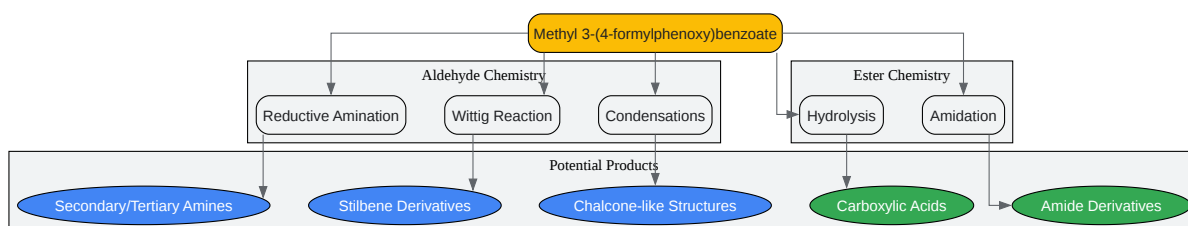
The aldehyde and ester groups provide orthogonal chemical handles for a variety of transformations:

- The Aldehyde Group: Can undergo reactions such as Wittig olefination, reductive amination, and condensation reactions to build molecular complexity.^[8]
- The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for modification.

This versatility allows for its incorporation into a wide range of molecular scaffolds. For example, similar formyl- and ester-containing bi-functional molecules are used in the synthesis of inhibitors for enzymes like α -glucosidase, which is relevant for managing type 2 diabetes.[8]

Precursor in Medicinal Chemistry

Diaryl ether motifs are present in numerous biologically active compounds and natural products. This structural unit can confer conformational rigidity and favorable physicochemical properties. Molecules containing the phenoxy benzoate core have been investigated as selective kappa opioid receptor antagonists.[9] The ability to derivatize both the aldehyde and ester functions of **Methyl 3-(4-formylphenoxy)benzoate** allows for the systematic exploration of the chemical space around this privileged scaffold to optimize potency and selectivity for biological targets.



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Caption: Synthetic utility of the target compound.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. Users should consult the full Safety Data Sheet (SDS) before handling.[10][11]

- Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][10]
- Precautionary Measures:
 - Handle only in a well-ventilated area, preferably a fume hood.[10]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
 - Avoid breathing dust and vapors.[10]
 - Wash hands thoroughly after handling.[12]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
 - Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]
 - Inhalation: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

Conclusion

Methyl 3-(4-formylphenoxy)benzoate is a strategically important synthetic intermediate. Its preparation via established methods like the Ullmann condensation is well-understood, and its dual functional groups offer a gateway to a diverse range of complex molecules. For researchers in drug discovery and materials science, this compound represents a valuable and versatile tool for the construction of novel chemical entities with tailored properties.

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